Cas no 39647-11-5 (Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-)

39647-11-5 structure
商品名:Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-
Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)- 化学的及び物理的性質
名前と識別子
-
- Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-
- (+)-(1R,2S)-Methyl dihydrojasmonate
- (+)-9,10-Dihydro-7-isojasmonic acid methyl ester
- (+)-cis-Methyldihydrojasmonate
- cis-Dihydrojasmonicacid methyl ester
- cis-Methyl dihydrojasmonate
- Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R-cis)-
- Methyl (+)-9,10-dihydro-7-isojasmonate
- (+-)-9,10-Dihydro-7-isojasmonate
- methyl dihydroepijasmonate
- 39647-11-5
- (+-)-9,10-Dihydro-7-isojasmonic acid methyl ester
- UNII-GUD0935N0R
- FEMA NO. 3408, (+)-CIS-
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-
- (+-)-cis-Methyl dihydrojasmonate
- (+-)-(1R,2S)-methyl dihydrojasmonate
- (+)-CIS-METHYL DIHYDROJASMONATE
- METHYL DIHYDROJASMONATE, CIS-(+)-
- DTXSID80192755
- Q27279288
- GUD0935N0R
- cis-Dihydrojasmonic acid methyl ester
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R-cis)-
- (+)-9,10-DIHYDRO-7-ISOJASMONATE
- METHYL DIHYDROJASMONATE (+)-(1R,2S)-FORM
- cis-(+)-methyl dihydrojasmonate
- Methyl dihydrojasmonate, (+-)-cis-
- SCHEMBL1482739
- METHYL DIHYDROJASMONATE (+)-(1R,2S)-FORM [MI]
- methyl (+)-(1R)-cis-3-oxo-2-pentyl-1-cyclopentaneacetate
- FEMA No. 3408, (+-)-cis-
- KVWWIYGFBYDJQC-MNOVXSKESA-N
- Methyl (2-pentyl-3-oxocyclopentyl)acetate
- Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
- Methyl (3-oxo-2-pentylcyclopentyl)acetate
- Methyl hydrojasmonate
- Methyl 3-oxo-2-pentylcyclopentaneacetate
- Hedione
- Kharismal
- Methyl trans-dihydrojasmonate
- Trans-(-)-hedione
- SMR000387079
- Methyl Dihydrojasmonate
- (+)-9,10-Dihydro-7-iso-jasmonic acid
- (-)-methyl dihydrojasmonate
- MLS002696002
- Dihydrojasmonic acid methyl ester
- FEMA 3408
- (1R,2R)-Methyl dihydrojasmonate
- Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate
-
- インチ: InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11+/m1/s1
- InChIKey: KVWWIYGFBYDJQC-MNOVXSKESA-N
- ほほえんだ: CCCCC[C@@H]1C(=O)CC[C@@H]1CC(OC)=O
計算された属性
- せいみつぶんしりょう: 226.15696
- どういたいしつりょう: 226.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- PSA: 46.53
- ひせんこうど: D20 +78°
Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)- 関連文献
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Barbara Buchs (née Levrand),Wolfgang Fieber,Florence Vigouroux-Elie,Nampally Sreenivasachary,Jean-Marie Lehn,Andreas Herrmann Org. Biomol. Chem. 2011 9 2906
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Patricia Martz,T. V. Tony Phan,Jacques L'Haridon,Marie-Hélène Beausoleil,Kévin Lafaye,Yves Gérand,Cyril Gallardo Green Chem. 2023 25 6365
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Mengxin Yang,Xi Tian,Miaoting Zhang,Jinhuan Wei,Yukun Niu,Jiali Hou,Yiran Jin,Yingfeng Du RSC Adv. 2022 12 34971
39647-11-5 (Cyclopentaneaceticacid, 3-oxo-2-pentyl-, methyl ester, (1R,2S)-) 関連製品
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